molecular formula C18H23F3N2O2 B2580128 tert-Butyl 5-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 1128150-05-9

tert-Butyl 5-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No. B2580128
CAS RN: 1128150-05-9
M. Wt: 356.389
InChI Key: UZZHBJUKHRVECA-UHFFFAOYSA-N
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Description

The compound “tert-Butyl 5-trifluoromethylspiro[indoline-3,4’-piperidine]-1’-carboxylate” likely belongs to a class of organic compounds known as spiro[indoline-3,4’-piperidine] derivatives . These compounds are characterized by a spirocyclic structure, where an indoline ring (a benzene ring fused to a pyrrolidine ring) and a piperidine ring share a single carbon atom .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 5-trifluoromethylspiro[indoline-3,4’-piperidine]-1’-carboxylate” would likely be characterized by the presence of an indoline ring and a piperidine ring sharing a single carbon atom, forming a spirocyclic structure . The compound would also feature a trifluoromethyl group and a tert-butyl carboxylate group .

Scientific Research Applications

1. Efficient Synthesis Approaches

An efficient synthesis method for a spirocyclic oxindole analogue of tert-Butyl 5-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate has been developed. This process involves dianion alkylation and cyclization steps, yielding the target compound with a 35% overall yield without requiring chromatographic purification (Teng, Zhang, & Mendonça, 2006).

2. Applications in Pharmaceutical Chemistry

This compound has been used in the design and synthesis of aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones, serving as selective and efficacious c-Met/ALK dual inhibitors. These inhibitors have shown significant tumor growth inhibitions in pharmacological and antitumor assays (Li et al., 2013).

3. Synthesis of Novel Structural Scaffolds

The compound has been utilized in a synthetic route to produce the spiro[indole-3,4′-piperidin]-2-one system, which is integral in developing novel structural scaffolds for therapeutic applications. This synthesis involves high-yielding steps like anilide formation and intramolecular cyclization (Freund & Mederski, 2000).

4. Potential in Antidepressant Activity

Research has explored the antidepressant potential of 1-arylspiro[indoline-3,4'-piperidine]s, synthesized using tert-Butyl 5-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate. These compounds have shown marked activity in various in vivo antidepressant models, suggesting a unique profile different from traditional tricyclic antidepressants (Ong et al., 1983).

Mechanism of Action

The mechanism of action of “tert-Butyl 5-trifluoromethylspiro[indoline-3,4’-piperidine]-1’-carboxylate” is not known due to the lack of specific information .

properties

IUPAC Name

tert-butyl 5-(trifluoromethyl)spiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3N2O2/c1-16(2,3)25-15(24)23-8-6-17(7-9-23)11-22-14-5-4-12(10-13(14)17)18(19,20)21/h4-5,10,22H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZHBJUKHRVECA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 5-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate

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